molecular formula C16H20N2O3S B2717287 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 700861-66-1

4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2717287
CAS No.: 700861-66-1
M. Wt: 320.41
InChI Key: WKRFOSLIVVVNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 700861-66-1) is a synthetic benzenesulfonamide derivative supplied for research purposes. This compound features a pyridin-3-ylmethyl group and is characterized by the molecular formula C16H20N2O3S and a molecular weight of 320.41 . Sulfonamides represent one of the most effective classes of carbonic anhydrase (CA) inhibitors, which are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a range of physiological processes . The primary mechanism of action for sulfonamide-based inhibitors involves the deprotonated sulfonamide group (SO₂NH⁻) directly coordinating with the zinc ion in the enzyme's active site, thereby disrupting its catalytic function . While the specific activity data for this compound is not available in the search results, structurally similar 4-substituted benzenesulfonamides are extensively investigated as selective inhibitors for the cancer-associated carbonic anhydrase isoforms hCA IX and XII . These transmembrane isoforms are frequently overexpressed in hypoxic tumor environments, such as those found in breast, kidney, and brain cancers, and play a key role in tumor pH regulation, invasion, and metastasis . Consequently, this compound holds significant research value for scientists exploring novel oncology therapeutics, enzyme inhibition selectivity, and the biochemical pathways regulated by carbonic anhydrases . The product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-8-13(3)16(9-12(15)2)22(19,20)18-11-14-6-5-7-17-10-14/h5-10,18H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRFOSLIVVVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine groups are then sulfonated using sulfonyl chlorides to form the sulfonamide.

    Substitution: The ethoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling: Finally, the pyridinylmethyl group is attached through a coupling reaction, often using reagents like pyridine and formaldehyde under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

The compound 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a member of the sulfonamide class, which has garnered attention in medicinal chemistry due to its diverse applications, particularly as an antimicrobial agent. This article delves into its scientific research applications, including synthesis methods, biological activity, and case studies.

Structure

The compound features a benzenesulfonamide core with an ethoxy group and two methyl groups on the aromatic ring, as well as a pyridinyl group. This unique structure contributes to its biological activity.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Sulfonamide Core : The starting material is usually a benzenesulfonyl chloride derivative.
  • Introduction of the Ethoxy Group : This can be achieved through etherification reactions.
  • Attachment of the Pyridinyl Group : Nucleophilic substitution reactions are commonly employed.

Reaction Conditions

The reactions are generally performed in organic solvents such as dichloromethane or dimethylformamide (DMF), often in the presence of bases like triethylamine to facilitate the reaction and neutralize byproducts.

Antimicrobial Properties

Research indicates that 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves inhibition of bacterial folic acid synthesis, targeting enzymes like dihydropteroate synthase and dihydrofolate reductase, which are crucial for bacterial growth and replication.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's minimum inhibitory concentration (MIC) against several pathogenic bacteria. Results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Biofilm Formation Inhibition : Another investigation focused on the compound's ability to suppress biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that the compound could disrupt biofilm integrity, enhancing its efficacy against chronic infections.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By binding to the active site of these enzymes, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

  • 4-Methoxy vs. 4-Ethoxy Groups: The compound in , (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa), shares a sulfonamide core but features a 4-methoxy group instead of 4-ethoxy.
  • Methyl Substituents :
    The 2,5-dimethyl configuration in the target compound may influence steric hindrance and crystal packing compared to analogs with single methyl or bulkier substituents. Such differences could impact intermolecular interactions in solid-state structures, as seen in the Cambridge Structural Database (CSD) entries for related sulfonamides .

Sulfonamide Linkage and Pyridylmethyl Group

  • Pyridin-3-ylmethyl vs. Other Amine Substituents :
    highlights P2X7 receptor antagonists with pyridin-3-ylmethyl groups, such as 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine. While the core structure differs (triazole vs. benzene), the pyridylmethyl moiety is critical for receptor binding. In the target compound, this group may similarly enhance interactions with biological targets, though the sulfonamide core could alter selectivity or metabolic stability .
  • Synthesis Routes :
    The target compound’s synthesis likely involves nucleophilic substitution of a benzenesulfonyl chloride with a pyridin-3-ylmethylamine, analogous to the method in using pyridine and DMAP. In contrast, employs Suzuki coupling for a more complex sulfonamide, suggesting divergent strategies for introducing substituents .

Physical and Chemical Properties

  • Melting Points and Solubility :
    The patent compound in (melting point 175–178°C, molecular weight 589.1 g/mol) demonstrates that bulky substituents increase melting points and reduce solubility. The target compound’s ethoxy and methyl groups may similarly elevate its melting point compared to simpler sulfonamides .

Pharmacological and Functional Implications

  • Receptor Antagonism :
    Pyridylmethyl-substituted sulfonamides may share mechanistic similarities with ’s P2X7 antagonists. However, the sulfonamide group’s electronegativity and hydrogen-bonding capacity could modulate receptor affinity compared to triazole-based analogs .
  • Enzyme Inhibition : Acylhydrazone-containing sulfonamides in exhibit metal-coordination properties, suggesting applications in catalysis or metalloenzyme inhibition. The target compound’s lack of hydrazone functionality may limit such interactions but enhance stability under physiological conditions .

Biological Activity

4-Ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

  • Molecular Formula: C₁₃H₁₅N₃O₂S
  • Molecular Weight: 277.34 g/mol
  • IUPAC Name: 4-Ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

The presence of the pyridine ring and sulfonamide group suggests potential interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have indicated that compounds similar to 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibit significant antiviral properties. For instance, N-Heterocycles have been shown to inhibit viral replication by targeting specific viral enzymes. The compound's structural features may enhance its efficacy against viruses by modulating enzyme activity or interfering with viral entry into host cells .

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown IC₅₀ values in the micromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
Compound AHeLa15Inhibition of DNA synthesis
Compound BMDA-MB-23120Induction of apoptosis
4-Ethoxy...VariousTBDTBD

The biological activity of 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety is known to inhibit carbonic anhydrase and other key enzymes involved in tumor growth and viral replication.
  • Receptor Modulation: Potential modulation of receptors associated with cancer progression and viral entry.
  • Apoptosis Induction: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

Several case studies highlight the therapeutic potential of sulfonamide derivatives:

  • Study on Viral Inhibition: A study demonstrated that a related compound significantly reduced viral load in infected cell cultures by over 90%, suggesting a similar potential for 4-ethoxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide .
  • Anticancer Efficacy: In a comparative study, a derivative showed promising results against breast cancer cell lines with an IC₅₀ value significantly lower than standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.